![molecular formula C18H18ClN3O4S B2912267 1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1286722-53-9](/img/structure/B2912267.png)

1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

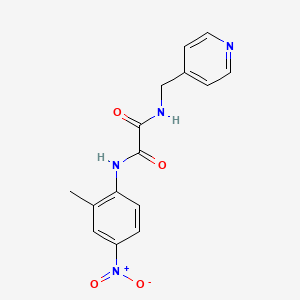

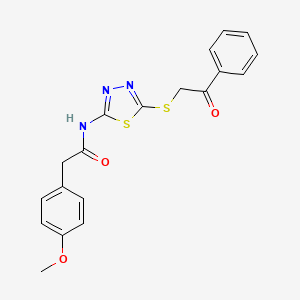

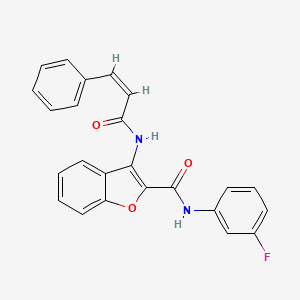

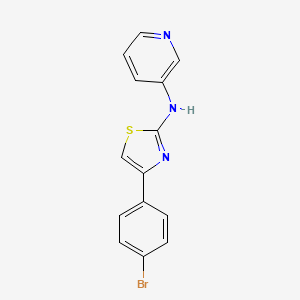

1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C18H18ClN3O4S and its molecular weight is 407.87. The purity is usually 95%.

BenchChem offers high-quality 1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Benzothiazole derivatives have attracted attention due to their unique structures and broad biological effects. In the case of compound B7, it has been evaluated for its anti-tumor activity:

Inhibition of Cancer Cell Proliferation: Compound B7 significantly inhibits the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549, and H1299 (human non-small cell lung cancer) cells . This property makes it a potential candidate for cancer therapy.

Anti-Inflammatory Effects: Chronic inflammation plays a pivotal role in cancer development. Compound B7 also exhibits anti-inflammatory properties by decreasing the activity of inflammatory factors such as IL-6 and TNF-α . Combining anti-inflammatory and anticancer effects is advantageous for novel therapeutic strategies.

Cell Migration Inhibition: Compound B7 hinders cell migration, which is crucial in preventing metastasis . Metastatic spread is a major challenge in cancer treatment, and compounds that can limit cell migration are valuable.

Protein Expression Modulation: Western blot assays revealed that compound B7 affects protein expression levels in cancer cells . Understanding these changes can provide insights into its mechanism of action.

COX-2 Inhibition

Another interesting application involves the inhibition of cyclooxygenase-2 (COX-2) , an enzyme associated with inflammation and cancer. Compound B7 derivatives have shown fair COX-2 inhibitory activity, comparable to selective COX-2 inhibitors like celecoxib . This suggests potential use in managing inflammation-related conditions.

Synthesis and Characterization

Compound B7 and its derivatives were synthesized and characterized using techniques such as nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) . These analyses ensure the compound’s purity and structural confirmation.

Pharmacokinetic and Toxicity Predictions

Using computational tools like Swiss ADME and admetSAR, researchers predicted physicochemical parameters, pharmacokinetic properties, and toxicity profiles for compound B7 . These predictions guide drug development and safety assessment.

Wirkmechanismus

Target of Action

The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

The compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Under normal conditions, COX-1 and COX-2 enzymes convert arachidonic acid to prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation. By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, thereby mitigating the inflammatory response .

Result of Action

The inhibition of COX-1 and COX-2 enzymes by the compound leads to a decrease in prostaglandin production. This results in a reduction of inflammation, as prostaglandins are key mediators of the inflammatory response .

Eigenschaften

IUPAC Name |

1-[2-[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O4S/c19-12-2-1-3-13-17(12)20-18(27-13)26-11-6-8-21(9-7-11)16(25)10-22-14(23)4-5-15(22)24/h1-3,11H,4-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYSCUJNSATZLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC3=C(S2)C=CC=C3Cl)C(=O)CN4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyclohexylmethyl)-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B2912188.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzimidazole](/img/structure/B2912192.png)

![(3-Methylbicyclo[1.1.1]pentan-1-YL)methanamine hcl](/img/structure/B2912203.png)

![2-[(2,4-Dimethylphenyl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2912206.png)